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1,1'-Disulfanediyldiazepan-2-one

Rubber vulcanization Nitrosamine regulation Occupational safety

1,1′-Disulfanediyldiazepan-2-one (CAS 23847‑08‑7), also widely referenced as N,N′‑caprolactam disulfide, dithiodicaprolactam, DTDC, or CLD‑80, is a symmetrical disulfide of ε‑caprolactam bearing two azepan‑2‑one rings linked by a disulfide bridge [REFS‑1]. The compound serves as a nitrosamine‑free sulfur‑donor vulcanizing agent for natural and synthetic rubbers, and it is listed under TSCA as 2H‑azepin‑2‑one, 1,1′‑dithiobis[hexahydro‑] with significant U.S.

Molecular Formula C12H20N2O2S2
Molecular Weight 288.4 g/mol
CAS No. 23847-08-7
Cat. No. B1582612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Disulfanediyldiazepan-2-one
CAS23847-08-7
Molecular FormulaC12H20N2O2S2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESC1CCC(=O)N(CC1)SSN2CCCCCC2=O
InChIInChI=1S/C12H20N2O2S2/c15-11-7-3-1-5-9-13(11)17-18-14-10-6-2-4-8-12(14)16/h1-10H2
InChIKeyLGBYJXBCVZKJBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1′-Disulfanediyldiazepan-2-one (CAS 23847-08-7): Core Identity, Rubber‑Grade Chemistry, and Industrial Positioning


1,1′-Disulfanediyldiazepan-2-one (CAS 23847‑08‑7), also widely referenced as N,N′‑caprolactam disulfide, dithiodicaprolactam, DTDC, or CLD‑80, is a symmetrical disulfide of ε‑caprolactam bearing two azepan‑2‑one rings linked by a disulfide bridge [REFS‑1]. The compound serves as a nitrosamine‑free sulfur‑donor vulcanizing agent for natural and synthetic rubbers, and it is listed under TSCA as 2H‑azepin‑2‑one, 1,1′‑dithiobis[hexahydro‑] with significant U.S. production volume [REFS‑2]. Its primary industrial role is in low‑sulfur, semi‑efficient (semi‑EV) and efficient (EV) cure systems where controlled sulfur release, scorch safety, and absence of carcinogenic N‑nitrosamines are critical procurement criteria [REFS‑3].

Why 1,1′-Disulfanediyldiazepan-2-one Cannot Be Treated as a Drop‑In Replacement for Other Sulfur Donors


Procurement decisions that treat sulfur‑donor vulcanizing agents as functionally interchangeable overlook three non‑negotiable dimensions: (i) nitrosamine generation potential, which determines regulatory eligibility under EU REACH and workplace safety profiles; (ii) cure‑kinetic fingerprint (scorch time, t10, t90) that directly governs processing safety and cycle‑time economics; and (iii) post‑vulcanization network architecture (mono‑/disulfide vs. polysulfide bridges) that controls heat‑aging resistance, compression set, and reversion behavior. 1,1′‑Disulfanediyldiazepan‑2‑one occupies a unique position where it simultaneously delivers nitrosamine‑free vulcanization, a broad curing plateau, and predominantly mono‑/disulfidic crosslinks, whereas its closest commercial comparator DTDM (4,4′‑dithiodimorpholine) generates carcinogenic nitrosamines under standard cure conditions and thiuram‑based donors exhibit distinctly different scorch‑safety profiles [REFS‑1][REFS‑2]. The quantitative evidence below demonstrates that substitution without reformulation is technically possible only when moving from DTDM to DTDC, not the reverse.

1,1′-Disulfanediyldiazepan-2-one: Head‑to‑Head Quantitative Evidence for Scientific Selection and Procurement


Nitrosamine‑Free Vulcanization: Regulatory and Safety Differentiation Versus DTDM

Under standard vulcanization conditions (140–180 °C), 1,1′‑disulfanediyldiazepan‑2‑one (DTDC) does not generate any detectable N‑nitrosamines, whereas 4,4′‑dithiodimorpholine (DTDM) yields carcinogenic N‑nitrosomorpholine through reaction with nitrosating agents (e.g., NOx, nitrites) present in rubber compounds [REFS‑1]. This is a binary, pass/fail regulatory distinction: DTDM‑based formulations are explicitly restricted under EU REACH for export to European markets, while DTDC‑based compounds are fully compliant [REFS‑2]. The mechanism stems from the molecular structure—DTDC decomposes to caprolactam and active sulfur without secondary amine intermediates susceptible to nitrosation, whereas DTDM releases morpholine, a secondary amine that is a known nitrosamine precursor [REFS‑3].

Rubber vulcanization Nitrosamine regulation Occupational safety EU REACH compliance

Sulfur‑Bridge Network Architecture: Mono‑ and Disulfide Crosslinks Deliver Superior Heat‑Aging Stability

1,1′‑Disulfanediyldiazepan‑2‑one predominantly forms mono‑ and disulfidic crosslinks (C–S–C and C–S–S–C) during vulcanization, whereas elemental sulfur alone generates a mixture of polysulfidic bridges (C–Sₓ–C, x ≥ 3) that are thermally labile. Polysulfidic networks undergo rapid crosslink shortening and reversion at elevated service temperatures (>100 °C), leading to loss of modulus and increased compression set. Quantitative accelerated aging data show that DTDC‑cured natural rubber vulcanizates exhibit a 15–25% lower compression set after 72 h at 100 °C compared to equivalent elemental‑sulfur‑cured compounds, and heat‑aging resistance (retention of tensile strength after 168 h at 100 °C) is improved by 10–18% [REFS‑1]. These mono‑/disulfide bridges are also more stable than those formed by DTDM, which similarly yields predominantly mono‑/disulfidic crosslinks but introduces the nitrosamine liability [REFS‑2].

Crosslink density Heat aging resistance Sulfur donor chemistry Rubber network stability

Cure Kinetics: Scorch Safety and Cure Rate Equivalence with DTDM Enable Direct Formulation Substitution

In a direct 1:1 replacement study conducted in engineering machinery tire carcass compound, DTDC‑80 substituted for DTDM‑80 at equal phr loading. Moving‑die rheometer (MDR) data at 150 °C demonstrated that scorch time (t₁₀) and optimum cure time (t₉₀) both shortened slightly with DTDC, indicating marginally faster cure initiation while maintaining comparable processing safety. The overall vulcanization characteristics showed minimal divergence, and the cured physical properties (tensile strength, elongation at break, modulus) were statistically indistinguishable from the DTDM control [REFS‑1]. A parallel study in natural rubber gum compounds confirmed that the odor level of DTDC‑80 was measurably lower than that of DTDM‑80 at both ambient (25 °C) and elevated processing temperatures (80 °C), with sensory panel scoring showing a 1–2 grade improvement on a 5‑point odor intensity scale [REFS‑2].

Vulcanization kinetics Scorch time MDR rheometry Process safety

No‑Bloom and Non‑Discoloring Properties: Aesthetic and Functional Superiority for Light‑Colored and Transparent Rubber Goods

Unlike many thiuram‑ and dithiocarbamate‑based accelerators that migrate to the rubber surface (blooming) causing aesthetic defects, mold fouling, and reduced adhesion in composite structures, 1,1′‑disulfanediyldiazepan‑2‑one is documented as a non‑blooming, non‑discoloring sulfur donor. In injection‑molded and compression‑molded NR and SBR articles, DTDC‑80 at 2–4 phr produces vulcanizates with no visible surface bloom after 6‑month ambient storage, whereas TMTD‑ and DTDM‑based compounds exhibit crystalline bloom within 2–4 weeks under identical conditions [REFS‑1]. This property is critical for medical rubber plugs, food‑contact seals, and colored consumer goods where surface contamination is unacceptable [REFS‑2].

Bloom resistance Non‑staining vulcanization Colored rubber articles Surface quality

1,1′-Disulfanediyldiazepan-2-one: Evidence‑Backed Application Scenarios for Targeted Procurement


EU REACH‑Compliant Tire Carcass and Sidewall Compounds

1,1′‑Disulfanediyldiazepan‑2‑one (DTDC‑80) can be directly substituted for DTDM‑80 in NR‑based tire carcass formulations at equal phr loading, preserving scorch safety (t₁₀) and cure rate (t₉₀) while eliminating N‑nitrosamine generation. This enables manufacturers to maintain existing compound recipes and processing windows while achieving full EU REACH compliance for exported tires [REFS‑1][REFS‑2].

Heat‑Resistant Engine Mounts, Bushings, and Conveyor Belts

The mono‑ and disulfidic crosslink architecture produced by DTDC yields vulcanizates with 15–25% lower compression set and 10–18% higher tensile strength retention after prolonged heat aging (168 h at 100 °C) compared to elemental‑sulfur‑only systems. This makes DTDC the preferred sulfur donor for under‑hood rubber components and industrial belting where sustained thermal exposure is the primary failure mode [REFS‑1].

Medical Rubber Plugs, Seals, and Food‑Contact Elastomers

DTDC is nitrosamine‑free, non‑blooming, and non‑discoloring, satisfying the three critical criteria for medical and food‑grade rubber goods: (i) no carcinogenic nitrosamine migration into drug products or foodstuffs; (ii) no surface bloom that could introduce particulate contamination; and (iii) no discoloration that could indicate chemical degradation [REFS‑1][REFS‑2]. The absence of blooming also eliminates the need for post‑cure surface washing, reducing manufacturing steps and cost.

Thick‑Walled Injection‑Molded and Salt‑Bath Continuously Vulcanized Profiles

DTDC is specifically recommended for thick‑walled rubber products and salt‑bath continuous vulcanization (CV) lines because it provides a delayed onset of cure (long scorch time) at processing temperatures below 120 °C, followed by rapid crosslinking once the full cure temperature is reached. This thermal latency ensures complete through‑cure of thick cross‑sections without surface over‑cure or reversion [REFS‑1].

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